Methyltetrazine-amino-PEG11-azide
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Overview
Description
Methyltetrazine-amino-PEG11-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains both a methyltetrazine group and an azide group. This compound is primarily used in bioorthogonal chemistry, which allows for the labeling and visualization of biomolecules in living systems without interfering with native biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltetrazine-amino-PEG11-azide is synthesized through a series of chemical reactions that involve the coupling of methyltetrazine and azide groups to a PEG11 spacer. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to meet quality assurance standards.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-amino-PEG11-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group participates in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes and alkynes.
Substitution Reactions: The azide group can undergo substitution reactions with terminal alkynes and cyclooctyne derivatives.
Common Reagents and Conditions:
Reagents: Carboxylic acids, activated esters, terminal alkynes, cyclooctyne derivatives.
Major Products: The major products formed from these reactions are typically bioconjugates that retain the functional properties of the original biomolecules while incorporating the methyltetrazine and azide groups for further bioorthogonal labeling .
Scientific Research Applications
Methyltetrazine-amino-PEG11-azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry.
Biology: Facilitates the labeling and visualization of biomolecules in living cells and tissues.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Utilized in the production of PEGylated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of methyltetrazine-amino-PEG11-azide involves its participation in bioorthogonal reactions. The methyltetrazine group reacts with strained alkenes and alkynes via IEDDA reactions, while the azide group undergoes click chemistry reactions with terminal alkynes and cyclooctyne derivatives. These reactions allow for the selective labeling and visualization of biomolecules without interfering with native biochemical processes .
Comparison with Similar Compounds
Methyltetrazine-amino-PEG11-azide is unique due to its dual functionality, combining both methyltetrazine and azide groups. Similar compounds include:
Methyltetrazine-PEG11-NH-Boc: Contains a methyltetrazine group and a Boc-protected amine group.
Methyltetrazinylalanine: A close mimic of phenylalanine used in activity-based protein profiling.
These compounds share similar bioorthogonal properties but differ in their specific functional groups and applications.
Biological Activity
Methyltetrazine-amino-PEG11-azide is a compound that has gained attention in bioconjugation and radiolabeling applications, particularly due to its role in the inverse electron demand Diels-Alder (IEDDA) reaction. This compound is utilized for creating stable bioconjugates for imaging and therapeutic applications, benefiting from its unique chemical properties and biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in biomedical research.
Synthesis and Characterization
This compound is synthesized through a multi-step process involving the functionalization of tetrazine with polyethylene glycol (PEG) moieties. The synthesis typically includes:
- Preparation of Tetrazine : The initial step involves the synthesis of methyltetrazine from commercially available reagents.
- Conjugation with PEG : The tetrazine is then conjugated with PEG11 to enhance solubility and biocompatibility.
- Azide Functionalization : Finally, an azide group is introduced to facilitate click chemistry reactions.
The characterization of the compound is performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography High-Resolution Mass Spectrometry (UHPLC-HRMS), confirming the expected molecular weight and purity.
The biological activity of this compound is primarily attributed to its ability to participate in IEDDA reactions, which are characterized by:
- Rapid Reaction Kinetics : The reaction between tetrazines and trans-cyclooctenes (TCOs) occurs rapidly under physiological conditions, allowing for efficient bioconjugation.
- Selectivity : The IEDDA reaction exhibits high selectivity, minimizing side reactions that can compromise the integrity of the conjugate.
This mechanism enables the formation of stable conjugates that can be utilized in various applications, including targeted drug delivery and imaging.
Biological Applications
This compound has been explored in several biological contexts:
- Radiolabeling for Imaging : It has been employed for radiolabeling peptides in positron emission tomography (PET) imaging. Studies have shown successful conjugation with radiolabeled TCO derivatives, yielding stable imaging agents that can track biological processes in vivo .
- Therapeutic Applications : The compound's ability to form stable conjugates has implications for antibody-drug conjugates (ADCs). Research indicates that ADCs utilizing methyltetrazine can effectively deliver cytotoxic agents to tumor cells while minimizing systemic toxicity .
- In Vivo Stability : Investigations into its metabolic stability reveal that the oxidized forms of the compound resist reduction to less stable forms even in vivo, enhancing their utility as imaging agents .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- In a study by Selvaraj et al., radiolabeled peptides were administered to animal models, demonstrating high specificity and internalization rates in target tissues . The oxidized forms were detected in blood and tissues post-injection, confirming their stability.
- Another study focused on ADCs showed significant tumor targeting capabilities when using methyltetrazine-based linkers, resulting in effective release of therapeutic agents within tumor microenvironments .
Data Tables
Study | Application | Findings |
---|---|---|
Selvaraj et al. | Imaging | Detected oxidized forms in vivo; high specificity in target tissues. |
AxisPharm Study | ADC Development | Effective tumor targeting with significant therapeutic release. |
Litau et al. | Radiolabeling | Demonstrated rapid synthesis and stability of radiolabeled constructs. |
Properties
Molecular Formula |
C35H59N8O12+ |
---|---|
Molecular Weight |
783.9 g/mol |
IUPAC Name |
imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |
InChI |
InChI=1S/C35H58N8O12/c1-31-39-41-35(42-40-31)33-4-2-32(3-5-33)30-37-34(44)6-8-45-10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-29-27-54-25-23-52-21-19-50-17-15-48-13-11-46-9-7-38-43-36/h2-5,36H,6-30H2,1H3/p+1 |
InChI Key |
NYFWAGUVLBYPIP-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |
Origin of Product |
United States |
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